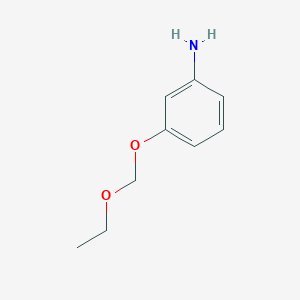

3-Ethoxymethoxyphenylamine

Descripción

3-Methoxydiphenylamine (CAS 101-16-6, IUPAC name: 3-methoxy-N-phenylaniline) is a diphenylamine derivative with a methoxy group at the meta position of one phenyl ring. Its molecular formula is C₁₃H₁₃NO (molecular weight: 199.25 g/mol), and it is commonly used as an intermediate in organic synthesis, particularly for heterocyclic compounds . The compound’s structure features a secondary amine linking two aromatic rings, with the methoxy group influencing electronic properties and reactivity. Synonyms include N-phenyl-m-anisidine and 3-methoxy-N-phenylbenzenamine .

Propiedades

Número CAS |

500354-21-2 |

|---|---|

Fórmula molecular |

C9H13NO2 |

Peso molecular |

167.20 g/mol |

Nombre IUPAC |

3-(ethoxymethoxy)aniline |

InChI |

InChI=1S/C9H13NO2/c1-2-11-7-12-9-5-3-4-8(10)6-9/h3-6H,2,7,10H2,1H3 |

Clave InChI |

KRZHXLAWBIIQLL-UHFFFAOYSA-N |

SMILES canónico |

CCOCOC1=CC=CC(=C1)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3-Methoxyphenethylamine (CAS 2039-67-0)

- Molecular Formula: C₉H₁₃NO

- Molecular Weight : 151.21 g/mol

- Physical Properties : Boiling point: 118–119°C; density: 1.038 g/cm³; refractive index: 1.538 .

- Applications : Used in research as a precursor for pharmaceuticals and neuroactive agents. Its primary amine group and methoxy-substituted phenyl ring make it distinct from 3-methoxydiphenylamine, enabling different reactivity in alkylation or acylation reactions .

3-(2'-Methoxy)-Ethoxypropylamine (CAS 54303-31-0)

2-(3-Methoxyphenoxy)ethylamine (CAS 6487-86-1)

- Molecular Formula: C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- Structure: Combines a phenoxy group with an ethylamine chain. The methoxy group at the meta position and ether linkage differentiate it from diphenylamine derivatives.

- Applications : Utilized in life science research, particularly for custom synthesis of bioactive molecules .

4-Methoxyphenylhydrazine Hydrochloride

- Molecular Formula : C₇H₁₀ClN₂O

- Molecular Weight : 174.63 g/mol

- Contrast : The hydrazine moiety and para-methoxy substitution contrast with 3-methoxydiphenylamine’s secondary amine and meta substitution, leading to divergent reactivity .

Key Comparative Data Table

Structural and Functional Insights

- Substituent Position : Meta-substituted methoxy groups (e.g., 3-methoxydiphenylamine) favor electronic delocalization, enhancing stability in aromatic systems compared to para-substituted analogs .

- Backbone Differences : Diphenylamine derivatives (e.g., 3-methoxydiphenylamine) exhibit planar structures suitable for π-π stacking, while ethylamine or propylamine derivatives (e.g., 3-methoxyphenethylamine) offer flexibility for binding in biological systems .

- Functional Groups: Ether linkages (e.g., in 2-(3-methoxyphenoxy)ethylamine) increase polarity, improving solubility in aqueous matrices compared to purely hydrocarbon-based amines .

Research and Application Trends

- Pharmaceutical Synthesis: 3-Methoxyphenethylamine is a key precursor for psychoactive compounds, while 3-methoxydiphenylamine aids in synthesizing 3,4-dihydroisoquinolines, which are scaffolds for alkaloids .

- Material Science : Ethoxy-methoxypropylamine’s dual ether groups make it a candidate for biodegradable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.